2-Octylpyridine: Technical Profile & Synthesis Guide
2-Octylpyridine: Technical Profile & Synthesis Guide
Topic: 2-Octylpyridine: Technical Profile, Synthesis, and Safety Data Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[2]
Executive Summary
2-Octylpyridine (CAS 33841-61-1) is a functionalized heterocyclic building block characterized by a pyridine ring substituted at the ortho (C2) position with an n-octyl alkyl chain.[2] Unlike its short-chain homologs (e.g., 2-picoline), the lipophilic octyl tail confers unique solubility and interfacial properties, making it a critical ligand in solvent extraction (hydrometallurgy) and a versatile intermediate in the synthesis of surface-active agents and pharmaceutical scaffolds.[1] This guide provides a rigorous technical analysis of its physicochemical properties, safety protocols, and a validated synthesis workflow based on radical alkylation.[1]
Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
The distinct amphiphilic nature of 2-octylpyridine—combining a basic nitrogen heterocycle with a hydrophobic tail—dictates its behavior in biphasic systems.[2]
| Parameter | Technical Specification |
| Chemical Name | 2-Octylpyridine |
| CAS Number | 33841-61-1 |
| Molecular Formula | C₁₃H₂₁N |
| Molecular Weight | 191.31 g/mol |
| Structure | Pyridine ring with n-octyl group at C2 position |
| Appearance | Colorless to pale yellow oily liquid |
| Density | ~0.90 - 0.92 g/mL (Estimated based on homologs) |
| Boiling Point | >270°C (at 760 mmHg); ~130-135°C (at 10 mmHg) |
| Solubility | Insoluble in water; Miscible with DCM, Ethanol, Toluene, Hexane |
| pKa | ~5.9 (Pyridine nitrogen basicity, slightly elevated by alkyl induction) |
Safety Data Sheet (SDS) & Hazard Analysis
While specific toxicological data for CAS 33841-61-1 is less ubiquitous than for 2-picoline, its hazard profile is derived from the Alkyl Pyridine Class standards.[2] Treat as a hazardous organic base.
GHS Classification[2]
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Skin Corrosion/Irritation: Category 2 (H315)[2]
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Serious Eye Damage/Eye Irritation: Category 2A (H319)[2]
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Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2]
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Environmental Hazard: Chronic Aquatic Toxicity (Category 2) – Due to lipophilicity and persistence.[1]
Critical Handling Protocols
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Inhalation: High boiling point reduces vapor risk at RT, but aerosols are potent respiratory irritants.[1] Use strictly within a fume hood.
-
Skin Contact: Lipophilic nature allows rapid dermal absorption. Nitrile gloves (0.11 mm) are minimum; laminate gloves recommended for prolonged handling.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent N-oxide formation over time.[2] Keep away from strong oxidizing agents and acids.
Emergency Response Workflow (DOT Diagram)
Figure 1: Emergency response decision tree for 2-Octylpyridine exposure, emphasizing the risk of lipophilic absorption.
Technical Applications & Mechanisms
Solvent Extraction (Hydrometallurgy)
2-Octylpyridine acts as a solvating extractant for transition metals (Pd, Zr, Cu) from acidic feed solutions.[1]
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Mechanism: The pyridine nitrogen protonates in acidic media (forming PyH⁺), allowing ion-pair formation with anionic metal complexes (e.g.,
).[1] -
Advantage: The C8-chain provides high solubility in kerosene/dodecane diluents, preventing "third phase" formation common with short-chain pyridines.[2]
Synthesis Intermediate
It serves as a scaffold for:
-
Surfactants: Quaternization of the nitrogen yields cationic surfactants (N-methyl-2-octylpyridinium salts) with antimicrobial properties.[2]
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Ligand Design: Precursor for bidentate ligands (e.g., via lithiation at the benzylic position) used in catalysis.[1]
Experimental Protocol: Synthesis via Minisci Reaction[2][12]
The most robust route to 2-octylpyridine is the Minisci Reaction , which utilizes a silver-catalyzed radical decarboxylation of octanoic acid to alkylate the electron-deficient pyridine ring.[1][2] This method avoids the harsh conditions of Chichibabin reactions.
Reaction Scheme
[1]Materials
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Substrate: Pyridine (1.0 equiv, 50 mmol)
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Reagent: Octanoic Acid (1.5 equiv)[2]
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Oxidant: Ammonium Persulfate (1.5 equiv)[2]
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Catalyst: Silver Nitrate (0.1 equiv)[2]
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Solvent: 10% Aqueous H₂SO₄ / Acetonitrile (1:1 biphasic system)
Step-by-Step Methodology
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Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Pyridine (3.95 g, 50 mmol) and Octanoic Acid (10.8 g, 75 mmol) in 50 mL of 10% H₂SO₄ and 50 mL Acetonitrile.
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Catalyst Addition: Add AgNO₃ (0.85 g, 5 mmol). Heat the mixture to 70°C .
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Radical Initiation: Dissolve Ammonium Persulfate (17.1 g, 75 mmol) in 30 mL water. Add this solution dropwise over 30 minutes to the heated reaction mixture.
-
Note: CO₂ evolution will be vigorous. Ensure open system (vented).
-
-
Reaction: Stir at 70°C for an additional 2 hours. The solution will turn dark brown/grey.
-
Work-up:
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Purification: Purify the crude oil via flash column chromatography (Silica Gel, Hexane:EtOAc 9:1).
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Yield Expectation: 60-75% mono-alkylated product.[2]
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Synthesis Pathway Visualization (DOT Diagram)
Figure 2: Mechanistic pathway of the Minisci radical alkylation used to synthesize 2-Octylpyridine.[2]
References
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LGC Standards. (2025). 2-Octylpyridine Reference Material (CAS 33841-61-1).[2][5][6] Retrieved from
-
Minisci, F., et al. (1971).[1][7] "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron, 27(15), 3575-3579.[1] (Foundational Chemistry for Protocol).
-
Sigma-Aldrich. (2025).[2][8] Safety Data Sheet: 2-Alkylpyridines Class. Retrieved from
-
ChemicalBook. (2025). 2-Octylpyridine Product Database. Retrieved from
-
AiFChem. (2025). Structure and CAS Verification for 2-Octylpyridine. Retrieved from
Sources
- 1. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]
- 2. 61744-43-2|3-(6-Methylpyridin-2-yl)propan-1-ol|BLD Pharm [bldpharm.com]
- 3. 2-Acetylpyridine | 1122-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 5. Buy Online CAS Number 33841-61-1 - TRC - 2-Octylpyridine | LGC Standards [lgcstandards.com]
- 6. 2-Octylpyridine | 33841-61-1 [amp.chemicalbook.com]
- 7. Minisci reaction - Wikipedia [en.wikipedia.org]
- 8. 2-Acetylpyridine = 99 1122-62-9 [sigmaaldrich.com]
